molecular formula C7H11N3O2 B13339997 Ethyl 2-(4-amino-1H-imidazol-1-YL)acetate

Ethyl 2-(4-amino-1H-imidazol-1-YL)acetate

Cat. No.: B13339997
M. Wt: 169.18 g/mol
InChI Key: WPKSPWFZEPXDBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-Amino-1H-imidazol-1-yl)acetate is a chemical compound featuring an imidazole ring system, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . The presence of both an amino group on the imidazole ring and an ester functional group makes this molecule a versatile building block (synthon) for the synthesis of more complex, pharmacologically active molecules . Researchers can utilize the reactive amino and ester groups for various chemical transformations, including nucleophilic substitution and condensation reactions, to create targeted libraries of novel compounds . Imidazole-containing compounds are extensively researched due to their diverse therapeutic potential. This derivative serves as a critical intermediate in exploring new chemical entities with potential antibacterial, antifungal, antitumor, and anti-inflammatory properties, among others . The specific biological activity and mechanism of action of any resulting compound are highly dependent on the final structure and its interaction with biological targets, such as enzymes or receptors . As with all compounds in this class, the pharmacokinetic parameters, such as solubility, may be favorably influenced by the polar nature of the imidazole moiety . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions and refer to the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

ethyl 2-(4-aminoimidazol-1-yl)acetate

InChI

InChI=1S/C7H11N3O2/c1-2-12-7(11)4-10-3-6(8)9-5-10/h3,5H,2,4,8H2,1H3

InChI Key

WPKSPWFZEPXDBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(N=C1)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Ethyl 2 4 Amino 1h Imidazol 1 Yl Acetate

Retrosynthetic Approaches to the Imidazole-Acetate Core Structure

Retrosynthetic analysis of Ethyl 2-(4-amino-1H-imidazol-1-yl)acetate reveals several plausible disconnection strategies for its construction. The most straightforward approach involves disconnecting the bond between the N-1 nitrogen of the imidazole (B134444) ring and the adjacent methylene (B1212753) carbon of the acetate (B1210297) side chain. This leads to two key synthons: a 4(5)-aminoimidazole core and an ethyl haloacetate or a related two-carbon electrophile. This strategy, however, must address the inherent challenge of controlling regioselectivity during the N-alkylation of the unsymmetrical 4(5)-aminoimidazole precursor.

A more convergent approach dissects the imidazole ring itself. One such strategy is based on the Van Leusen imidazole synthesis. organic-chemistry.orgwikipedia.orgnih.gov This retrosynthetic pathway disconnects the molecule into three components: an aldehyde, a primary amine (in this case, ethyl glycinate), and tosylmethyl isocyanide (TosMIC). This method is advantageous as it can directly and regioselectively assemble the 1,4-disubstituted imidazole ring. nih.gov

A third approach involves building the imidazole ring from acyclic precursors that already contain the necessary components. For instance, the ring could be formed from derivatives of aminomalononitrile (B1212270) or ethyl 2-amino-2-cyanoacetate, which can serve as precursors to the C4-amino functionality and parts of the imidazole backbone. chemicalbook.comresearchgate.net

Table 1: Key Retrosynthetic Disconnections

Disconnection Strategy Precursors/Synthons Key Synthetic Challenge
N1-Side Chain Alkylation 4(5)-Aminoimidazole + Ethyl haloacetate Control of N-1 vs. N-3 alkylation (regioselectivity)
Van Leusen Synthesis Aldehyde + Ethyl glycinate (B8599266) + TosMIC Synthesis of appropriate aldehyde precursor

Established and Novel Synthetic Routes to this compound

The synthesis of this compound is not widely documented, but its structure can be assembled using established methodologies for imidazole synthesis. These routes can be categorized into multi-step sequences and more convergent one-pot reactions, with significant considerations for isomer control and sustainable practices.

A logical multi-step synthesis involves the initial construction of the 4(5)-aminoimidazole ring, followed by its N-alkylation. The synthesis of the 4(5)-aminoimidazole core can be achieved through various classical methods, often yielding precursors like 4(5)-amino-5(4)-imidazolecarboxamide (AICA), which can be further modified. acs.org

Once the 4(5)-aminoimidazole is obtained, the critical step is the regioselective introduction of the ethyl acetate group onto the N-1 position. The direct alkylation of 4(5)-substituted imidazoles with reagents like ethyl bromoacetate (B1195939) typically yields a mixture of two regioisomers: the desired 1,4-disubstituted product and the undesired 1,5-disubstituted isomer. pleiades.online The reaction is generally performed in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like DMF or DMSO. derpharmachemica.comiucr.org The ratio of these isomers is highly dependent on the steric and electronic properties of the C-4 substituent and the reaction conditions. derpharmachemica.comrsc.org

One-pot multi-component reactions offer a more efficient and atom-economical approach to substituted imidazoles. The Van Leusen three-component reaction is particularly well-suited for the regioselective synthesis of 1,4-disubstituted imidazoles. nih.govtsijournals.com In a hypothetical synthesis of the target molecule, this reaction would involve the condensation of an appropriate aldehyde with ethyl glycinate to form an aldimine in situ. This intermediate then reacts with tosylmethyl isocyanide (TosMIC) to construct the imidazole ring directly, yielding the desired 1,4-substitution pattern. organic-chemistry.orgwikipedia.org

Another potential one-pot method involves the reaction between ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate and a primary amine, which has been shown to regioselectively afford 1-alkyl-4-imidazolecarboxylates in good yields. nih.gov Adapting this methodology could provide a direct route to the target structure.

The primary challenge in the multi-step synthesis of this compound is controlling the regioselectivity of the N-alkylation step. 4(5)-Aminoimidazole exists as a mixture of two tautomers: 4-amino-1H-imidazole and 5-amino-1H-imidazole. Alkylation can occur on either ring nitrogen, leading to a mixture of products.

Studies on the alkylation of other 4(5)-substituted imidazoles, such as 4(5)-nitroimidazole, have shown that the isomeric ratio is sensitive to the base, solvent, temperature, and the nature of the alkylating agent. derpharmachemica.comrsc.orgresearchgate.net For instance, alkylation of methyl imidazole-4(5)-carboxylate with methyl bromoacetate can yield a nearly 1:1 mixture of the 1,4- and 1,5-isomers. pleiades.online The amino group at C-4 is electron-donating, which may influence the relative nucleophilicity of the two ring nitrogens and thus the product ratio. Achieving high regioselectivity often requires the use of directing or protecting groups, or the selection of a synthetic route, like the Van Leusen reaction, that inherently controls the placement of substituents. nih.govnih.gov

Table 2: Factors Influencing Regioselectivity in Imidazole N-Alkylation

Factor Influence on N-1 vs. N-3 Alkylation
Steric Hindrance Bulky substituents at C-4 can favor alkylation at the less hindered N-1 position.
Electronic Effects Electron-donating groups at C-4 can increase the nucleophilicity of the adjacent N-3, while electron-withdrawing groups favor attack at N-1.
Solvent Solvent polarity can influence the tautomeric equilibrium and the transition state of the alkylation reaction.
Base The choice of base (e.g., K₂CO₃, NaH) affects the deprotonation and the nature of the resulting imidazolate anion.

| Temperature | Reaction temperature can shift the product ratio, sometimes favoring the thermodynamically more stable isomer at higher temperatures. rsc.org |

Modern synthetic efforts increasingly focus on incorporating green chemistry principles. For imidazole synthesis, this includes the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. researchgate.net Ultrasound irradiation has been shown to accelerate the synthesis of imidazole derivatives, often leading to higher yields in shorter reaction times. mdpi.com The use of magnetic nanoparticles as reusable catalysts provides a facile method for catalyst separation and recycling, reducing waste. nih.gov Solvent-free reaction conditions, where the reactants are heated together in the absence of a solvent, represent another green approach that minimizes volatile organic compound (VOC) emissions. researchgate.net These principles could be applied to the synthesis of this compound to develop more sustainable and environmentally friendly protocols.

Derivatization Strategies and Functional Group Interconversions

The structure of this compound offers two primary sites for further chemical modification: the C-4 amino group and the N-1 ethyl acetate moiety.

The primary aromatic amino group is a versatile handle for derivatization. It can undergo a range of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Introduction of alkyl groups via reductive amination with aldehydes or ketones, or through direct alkylation with alkyl halides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of other functional groups (e.g., -OH, -CN, halogens).

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

The ethyl ester functionality can also be readily transformed:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions. youtube.comquora.com This transformation is often quantitative and provides a key intermediate for further modifications.

Amidation: The ester can be converted directly to a wide range of amides by reaction with primary or secondary amines, a process often facilitated by heating or the use of catalysts. researchgate.net

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(4-amino-1H-imidazol-1-yl)ethanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Transesterification: The ethyl group can be exchanged for other alkyl or aryl groups by reacting the ester with a different alcohol in the presence of an acid or base catalyst.

These derivatization strategies allow for the synthesis of a diverse library of compounds from this compound, enabling its use as a versatile scaffold in various chemical research areas.

Chemical Reactivity of the Amino Group: Nucleophilic Substitution, Acylation, Amidation, and Diazotization

The primary amino group at the C4 position of the imidazole ring is a key site for nucleophilic reactions, enabling a variety of chemical transformations.

Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions, although its reactivity is influenced by the electron-donating nature of the imidazole ring. While direct displacement reactions on the amino group itself are uncommon, its nucleophilicity is crucial for reactions at other electrophilic centers.

Acylation: The amino group readily undergoes acylation with various acylating agents such as acid chlorides and anhydrides. This reaction is a common strategy to introduce diverse substituents and to protect the amino group during subsequent transformations. For instance, treatment of ethyl 5-amino-1-benzylimidazole-4-carboxylate with acetic anhydride (B1165640) or acetyl chloride has been shown to yield N-mono- and N,N-di-acetylamino derivatives, depending on the reaction conditions. rsc.org This highlights the tunability of the acylation process.

Amidation: Similar to acylation, amidation of the amino group can be achieved by reaction with carboxylic acids or their activated derivatives. This transformation is fundamental in peptide synthesis and for linking the imidazole core to other molecular fragments. The amidation of carboxylic acids can be facilitated by coupling agents, with one study demonstrating the efficacy of (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester for this purpose, achieving good to excellent yields with a variety of amines. researchgate.net

Diazotization: The amino group can be converted to a diazonium salt through reaction with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org These diazonium salts are versatile intermediates. For example, the diazotization of 5-amino-1H-imidazole-4-carbonitriles with sodium nitrite in a mixture of aqueous HCl and acetic acid leads to the formation of imidazotriazinones. conicet.gov.ar This intramolecular cyclization showcases the synthetic utility of the diazotization reaction in constructing fused heterocyclic systems. Diazonium salts derived from aromatic amines are known to be important intermediates for introducing halides via the Sandmeyer or Schiemann reactions. organic-chemistry.org

Table 1: Representative Reactions of the Amino Group

Reaction Type Reagents Product Type Reference
Acylation Acetic anhydride/Acetyl chloride N-acetylaminoimidazole rsc.org
Amidation Carboxylic acid + Coupling agent N-amidoimidazole researchgate.net
Diazotization NaNO2, HCl/AcOH Imidazotriazinone conicet.gov.ar

Transformations of the Ethyl Acetate Moiety: Hydrolysis, Transesterification, and Reduction

The ethyl acetate side chain at the N1 position of the imidazole ring offers another site for chemical modification.

Hydrolysis: The ester functionality can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-amino-1H-imidazol-1-yl)acetic acid. This transformation is often a necessary step in the synthesis of compounds where a free carboxylic acid is required for further reactions, such as amide bond formation or conversion to other functional groups. Microwave-assisted hydrolysis of ethyl azolylacetates using potassium carbonate in ethanol (B145695) has been demonstrated as an efficient method for this conversion. nih.gov The alkaline hydrolysis of ethyl acetate is an essentially irreversible, second-order reaction. ijcce.ac.ir

Transesterification: While less commonly reported for this specific molecule, the ethyl ester can, in principle, undergo transesterification in the presence of an alcohol and a suitable catalyst (acid or base) to form a different ester. This reaction would be useful for modifying the properties of the molecule, such as its solubility or reactivity.

Reduction: The ester group can be reduced to a primary alcohol, 2-(4-amino-1H-imidazol-1-yl)ethanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides access to a different class of derivatives with a hydroxyl functionality that can be further manipulated. For instance, C-2 aroyl substituted imidazole derivatives can be reduced with sodium borohydride (B1222165) (NaBH₄) under mild conditions to yield the corresponding alcohol. nih.gov

Table 2: Transformations of the Ethyl Acetate Moiety

Reaction Type Reagents Product Functional Group Reference
Hydrolysis K2CO3, Ethanol (Microwave) Carboxylic acid nih.gov
Reduction NaBH4 Primary alcohol nih.gov

Reactivity of the Imidazole Ring System: Oxidation and Reduction Reactions

The imidazole ring itself can participate in oxidation and reduction reactions, although these transformations can sometimes lead to ring opening or loss of aromaticity.

Oxidation: The imidazole ring is generally resistant to oxidation, but under strong oxidizing conditions, it can be cleaved. The oxidation of the imidazole ring in histidine residues by the ascorbic acid-copper ion system has been studied, suggesting that the reaction is initiated by the addition of a hydroxyl radical at the C-2 position. nih.gov The photo-oxidation of some imidazole derivatives can be accelerated by the formation of a planar quinoid oxidation-state structure, which is then attacked by singlet oxygen. rsc.org The direct oxidation of 2-substituted-4,5-di(2-furyl)-1H-imidazoles by acidic potassium permanganate (B83412) has also been reported. nih.gov

Reduction: The reduction of the imidazole ring is also challenging. Catalytic hydrogenation under harsh conditions can lead to the saturation of the ring to form an imidazolidine (B613845) derivative. More controlled reductions are possible. For example, imidazolium (B1220033) salts can be reduced to imidazolines without ring opening using specific reducing agents. stackexchange.com This suggests that quaternization of the imidazole ring in this compound could be a strategy to facilitate its reduction.

Cyclization and Annulation Reactions Employing this compound as a Building Block

One of the most significant applications of this compound and related compounds is in the synthesis of fused heterocyclic systems, particularly purines.

The 4-amino and 5- (or N1-substituted) positions of the imidazole ring provide the necessary functionalities for cyclization reactions with appropriate one-carbon synthons to form the pyrimidine (B1678525) ring of the purine (B94841) system. The synthesis of purines from imidazole precursors is a well-established and efficient method. mdpi.com For example, 4-aminoimidazole (B130580) derivatives can be cyclized with reagents like formamidine (B1211174) acetate or triethyl orthoformate to construct the purine ring. The synthesis of novel purine derivatives with amino acids attached at the C6 position has been achieved through the reaction of N-(6-chloro-9H-purin-2-yl)acetamide with tert-butyl esters of amino acids. rsc.org

Table 3: Cyclization Reactions for Purine Synthesis

Imidazole Precursor Cyclizing Agent Fused Heterocycle Reference
4-Aminoimidazole derivative Formamidine acetate Purine mdpi.com
N-(6-chloro-9H-purin-2-yl)acetamide Amino acid esters 6-substituted Purine rsc.org

Catalyst-Mediated Reactions for Enhanced Selectivity and Yield

The use of catalysts can significantly improve the efficiency, selectivity, and yield of reactions involving imidazole synthesis and functionalization. Various catalytic systems have been developed for these purposes.

Heterogeneous catalysts, such as sulfated polyborate, have been shown to be effective for the one-pot synthesis of functionalized imidazoles, offering advantages like high yields, short reaction times, and catalyst reusability. tandfonline.com Palladium-catalyzed reactions, such as decarboxylative addition and cyclization sequences, provide novel methods for the rapid assembly of multiply substituted imidazoles. acs.orgacs.org Copper-catalyzed N-arylation of imidazole has also been widely exploited for the synthesis of N-arylimidazoles. nih.gov These catalytic methods offer milder reaction conditions and greater functional group tolerance compared to traditional methods.

Scalability of Synthetic Protocols for Research and Industrial Applications

The scalability of synthetic routes for imidazole derivatives is a critical consideration for their application in pharmaceutical and materials science. The development of practical and efficient syntheses of imidazole-based active pharmaceutical ingredients (APIs) is an active area of research. researchgate.netresearchgate.net Patents have been filed for the scalable synthesis of various imidazole derivatives, highlighting their industrial importance. google.comgoogle.com For instance, a convenient and practical synthesis of imidazol-1-yl-acetic acid hydrochloride, a key intermediate for zoledronic acid, has been developed with scalability in mind, avoiding hazardous solvents and employing simple work-up procedures. nih.govajgreenchem.comsemanticscholar.org The use of one-pot reactions and reusable catalysts, as mentioned in the previous section, also contributes to the development of more sustainable and scalable synthetic protocols.

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Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Vibrational Spectroscopy

FTIR spectroscopy is a fundamental technique for identifying the functional groups within a molecule. For Ethyl 2-(4-amino-1H-imidazol-1-YL)acetate, the IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its constituent parts.

The primary amino group (-NH₂) attached to the imidazole (B134444) ring is anticipated to show a pair of bands in the region of 3500-3300 cm⁻¹ due to asymmetric and symmetric N-H stretching vibrations. libretexts.orgopenstax.orgorgchemboulder.comwpmucdn.com Another characteristic absorption for the primary amine is the N-H bending (scissoring) vibration, which is expected to appear in the 1650-1580 cm⁻¹ range. orgchemboulder.com

The imidazole ring itself will contribute to a complex pattern of absorptions. C-H stretching vibrations of the imidazole ring are expected around 3150-3000 cm⁻¹. researchgate.net Ring stretching vibrations, involving C=C and C=N bonds, typically appear in the 1600-1400 cm⁻¹ region. mdpi.com Furthermore, C-N stretching within the imidazole ring can be observed between 1395-1453 cm⁻¹.

The ethyl acetate (B1210297) group will be clearly identifiable by a strong carbonyl (C=O) stretching absorption, typically found in the 1750-1735 cm⁻¹ range for aliphatic esters. docbrown.infoorgchemboulder.combris.ac.uk The C-O stretching vibrations of the ester group are expected to produce two bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com Additionally, C-H stretching vibrations from the ethyl group will be present in the 2975-2845 cm⁻¹ range. docbrown.info

Expected FTIR Data for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Asymmetric & Symmetric Stretch 3500-3300 Primary Amine
C-H Stretch (Imidazole) 3150-3000 Imidazole Ring
C-H Stretch (Aliphatic) 2975-2845 Ethyl Group
C=O Stretch 1750-1735 Ethyl Acetate
N-H Bend 1650-1580 Primary Amine
C=C and C=N Ring Stretch 1600-1400 Imidazole Ring
C-N Stretch 1335-1250 Aromatic Amine
C-O Stretch 1300-1000 Ethyl Acetate

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to the polarizability of bonds. It is particularly useful for analyzing non-polar bonds and symmetric vibrations. The imidazole ring, with its delocalized π-electron system, is expected to produce strong Raman signals. acs.org Characteristic ring stretching modes for imidazole are typically observed as intense bands, for instance, around 1265 cm⁻¹ and 1326 cm⁻¹. researchgate.net

The primary amine group is also Raman active. ondavia.comacs.orgacs.orgaps.org The symmetric N-H stretching vibration, which is often weaker in the IR spectrum, can be more prominent in the Raman spectrum. The C-N bond stretching will also give rise to Raman signals. The ethyl acetate moiety will show characteristic C=O and C-O stretching vibrations, although the C=O stretch is typically weaker in Raman than in IR.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the electronic transitions of the 4-amino-1H-imidazole chromophore. Imidazole itself has a characteristic absorption peak around 209 nm. mdpi.comresearchgate.net The presence of the amino group, an auxochrome, on the imidazole ring is expected to cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength, likely in the 230-280 nm range, due to the interaction of the nitrogen lone pair with the π-electron system of the ring. libretexts.org Aromatic amines generally exhibit absorption in this region. researchgate.net

X-ray Crystallography for Solid-State Structural Determination and Crystal Packing Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. azolifesciences.combionity.comazom.comnih.gov To perform this analysis, a suitable single crystal of this compound would be required. bionity.comnih.gov The crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. azom.com The resulting diffraction pattern of scattered X-rays would be collected and analyzed.

From the diffraction data, it would be possible to determine the following:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule, confirming the connectivity and providing insight into the preferred spatial arrangement of the ethyl acetate group relative to the imidazole ring.

Crystal Packing: How the individual molecules are arranged in the crystal lattice. This would reveal any intermolecular interactions, such as hydrogen bonding involving the amino group and the ester carbonyl, which would play a crucial role in stabilizing the crystal structure.

Absolute Configuration: For chiral molecules, X-ray crystallography can determine the absolute stereochemistry. nih.gov

Although no specific crystallographic data for the title compound was found, analysis of related structures suggests that the imidazole ring would be essentially planar.

Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC, Column Chromatography)

Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring reaction progress and assessing purity. biotechbeacon.comcrsubscription.com Due to the presence of the polar amino group and the imidazole ring, this compound is expected to be a polar compound. Therefore, a polar stationary phase like silica gel would be suitable. The mobile phase would likely be a mixture of a moderately polar solvent (e.g., ethyl acetate) and a more polar solvent (e.g., methanol). The retardation factor (Rf) would depend on the exact solvent system used. Since amino acids are colorless, visualization of the spots on the TLC plate would require a staining agent, with ninhydrin being a common choice, which reacts with the primary amine to produce a characteristic purple or violet spot. biotechbeacon.combiotech-asia.orgresearchgate.net

Column Chromatography: For the purification and isolation of larger quantities of this compound, column chromatography is the method of choice. uvic.cawikipedia.org Similar to TLC, a polar adsorbent such as silica gel would be used as the stationary phase. uvic.ca Elution would likely be performed using a solvent gradient, starting with a less polar solvent and gradually increasing the polarity, for instance, with a gradient of ethyl acetate and methanol. rochester.edu The polarity of the compound suggests that it would have a moderate to long retention time on a normal-phase column. columbia.edu For highly polar, nitrogen-containing heterocyclic compounds, the addition of a small amount of a basic modifier like triethylamine or ammonia (B1221849) to the eluent can sometimes improve the peak shape and prevent streaking by deactivating acidic sites on the silica gel.

Theoretical and Computational Chemistry Studies of Ethyl 2 4 Amino 1h Imidazol 1 Yl Acetate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and energetic stability with a high degree of accuracy.

Density Functional Theory (DFT) Applications for Molecular Optimization and Properties Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to predict a wide array of electronic properties. For Ethyl 2-(4-amino-1H-imidazol-1-YL)acetate, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), would be instrumental in establishing its preferred conformation and electronic characteristics. researchgate.netbohrium.com

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))
PropertyPredicted Value
HOMO Energy-5.8 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy in energetic calculations, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark-quality energies for specific molecular conformations or reaction transition states. These high-accuracy calculations are particularly valuable for validating the results obtained from more computationally efficient methods like DFT and for providing a more refined understanding of the molecule's energetic landscape.

Conformational Analysis and Molecular Dynamics (MD) Simulations

The ethyl acetate (B1210297) substituent of this compound introduces conformational flexibility. Understanding the accessible conformations and their relative energies is crucial, as the three-dimensional shape of a molecule often dictates its biological activity. Conformational analysis can be performed by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer using quantum mechanical methods.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, taking into account the influence of a solvent environment. nih.gov By simulating the motion of the molecule and surrounding solvent molecules, MD can reveal how the molecule behaves in a more biologically relevant context. This can provide insights into its flexibility, hydrogen bonding capabilities, and interactions with water molecules, all of which are important for its pharmacokinetic and pharmacodynamic properties. The development of all-atom force fields for heterocycles is crucial for the accuracy of such simulations. acs.org

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Models

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental characterization. By calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net Similarly, by calculating the vibrational frequencies of the molecule, an infrared (IR) spectrum can be simulated. Electronic transitions can be calculated to predict the absorption wavelengths in a UV-Vis spectrum.

Comparing these computationally predicted spectra with experimentally obtained spectra serves as a valuable validation of the computed molecular structure. Discrepancies between the predicted and experimental spectra can point to specific structural features or environmental effects that were not accounted for in the computational model.

Table 2: Comparison of Hypothetical Experimental and Computationally Predicted Spectroscopic Data for this compound
Spectroscopic TechniqueKey ParameterHypothetical Experimental ValuePredicted Value (DFT)
1H NMR-CH2- (acetate)4.1 ppm4.0 ppm
13C NMRC=O (ester)170 ppm172 ppm
IRC=O stretch1735 cm-11750 cm-1
UV-Visλmax265 nm260 nm

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. For example, the synthesis of this compound likely involves the N-alkylation of 4-aminoimidazole (B130580) with an ethyl haloacetate. nih.gov Computational methods can be used to model the reaction pathway, identify the transition state structures, and calculate the activation energies. This information can help to understand the factors that control the reaction rate and regioselectivity, and can be used to optimize the reaction conditions for improved yield and purity. A case study using DFT calculations to aid in the understanding of the synthesis of ethyl acetate provides a relevant example of this application. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. rjptonline.org By developing a mathematical model that relates molecular descriptors (numerical representations of molecular properties) to a specific biological endpoint, QSAR can be used to predict the activity of new, unsynthesized compounds. researchgate.netresearchgate.net

For a series of derivatives of this compound, a QSAR study would involve calculating a wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters. nih.gov These descriptors would then be used to build a statistical model that can predict the biological activity of interest, for instance, its potential as an enzyme inhibitor. This approach allows for the virtual screening of large libraries of compounds, prioritizing the synthesis and testing of those with the highest predicted activity. rjptonline.org

Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Imidazole (B134444) Derivatives
Descriptor ClassExample DescriptorsProperty Represented
ElectronicHOMO/LUMO energies, Dipole moment, Partial chargesReactivity, Polarity, Electrostatic interactions
StericMolecular weight, Molar refractivity, van der Waals volumeSize, Shape, Bulk
HydrophobicLogP (octanol-water partition coefficient)Lipophilicity, Membrane permeability
TopologicalConnectivity indices, Wiener indexMolecular branching and shape

Research on "this compound" in Theoretical and Computational Chemistry Not Found

Following a comprehensive search of scientific literature and databases, no specific theoretical or computational chemistry studies focusing on "this compound" were identified. In particular, research detailing molecular docking and ligand-protein interaction studies for the purpose of target identification for this specific compound does not appear to be available in the public domain.

While computational studies, including molecular docking, are common for various imidazole derivatives in the pursuit of drug discovery, the search for literature pertaining to "this compound" did not yield any relevant results. Scientific investigations into the binding modes, potential protein targets, and interaction profiles of this molecule have not been published or indexed in the academic databases accessed.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or specific ligand-protein interaction analyses as requested for "this compound." The information required to populate the specified outline, particularly section "4.6. Molecular Docking and Ligand-Protein Interaction Studies for Target Identification," is not available in existing research literature.

Biological and Biochemical Research Applications of Ethyl 2 4 Amino 1h Imidazol 1 Yl Acetate and Its Derivatives

In Vitro Biological Activity Profiling

The versatility of the imidazole (B134444) scaffold allows for chemical modifications that result in derivatives with a wide range of biological activities. Researchers have profiled these compounds against various targets, including microbes, cancer cells, enzymes, and viral proteins.

Derivatives of the imidazole acetate (B1210297) structure have been synthesized and evaluated for their potential to combat microbial infections. Studies have shown that certain modifications to the core molecule can yield compounds with significant activity against both bacterial and fungal pathogens.

One study investigated a series of novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles containing an imidazole fragment. nih.gov Several of these compounds demonstrated excellent in vitro antibacterial activity against pathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Pseudomonas syringae pv. actinidiae (Psa). nih.gov For instance, compound 7c from this series was particularly effective against Xoo with a half-maximal effective concentration (EC50) of 7.40 µg/mL. Another compound, 9a , showed strong activity against Xac and Psa, with EC50 values of 5.44 µg/mL and 12.85 µg/mL, respectively. nih.gov

Another related study focused on a derivative named Ethyl{4-[3-(1H-imidazole-1-yl)propyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate. This compound was found to be effective against eleven types of bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 312 to 5000 μg/mL. researchgate.net It showed notable activity against Listeria monocytogenes with an MIC of 312 µg/mL. researchgate.net

Similarly, research into thiazolidin-4-one derivatives bearing an imidazole moiety has identified compounds with potent activity. Certain chloro-substituted compounds in this class exhibited significant inhibition against various bacterial and fungal strains at a concentration of 500 μg/mL. nanobioletters.com

Table 1: Antimicrobial Activity of Imidazole Derivatives

Compound/Derivative Class Target Organism Measurement Value
2-(Pyrazol-4-yl)-1,3,4-oxadiazole (7c ) nih.gov Xanthomonas oryzae pv. oryzae EC50 7.40 µg/mL
2-(Pyrazol-4-yl)-1,3,4-oxadiazole (9a ) nih.gov Xanthomonas axonopodis pv. citri EC50 5.44 µg/mL
2-(Pyrazol-4-yl)-1,3,4-oxadiazole (9a ) nih.gov Pseudomonas syringae pv. actinidiae EC50 12.85 µg/mL
Ethyl{4-[3-(1H-imidazole-1-yl)propyl]...}acetate researchgate.net Listeria monocytogenes MIC 312 µg/mL

The development of novel anticancer agents is a significant area of research, and imidazole derivatives have shown considerable promise. Studies have evaluated these compounds for their ability to inhibit the growth of cancer cells, induce cell death (apoptosis), and halt the cell cycle.

A novel series of 1,2,4-oxadiazole (B8745197) derivatives incorporating an imidazole ring was synthesized and tested against several human cancer cell lines. nih.gov Compounds 30a, 30b, 30c, 30i, and 30j from this series exhibited potent anticancer activity, with IC50 values indicating greater potency than the established anticancer drug etoposide (B1684455) against prostate (PC3 & DU-145), lung (A549), and liver (HEPG2) cancer cell lines. nih.gov Compound 30a was identified as the most promising, demonstrating potent cytotoxicity with high selectivity for cancer cells over normal Vero cell lines. nih.gov

In another study, 4-acetylphenylamine-based imidazole derivatives were evaluated. nih.gov Compounds 4, 9, 14, and 22 were identified as highly promising anticancer agents, showing significant cytotoxicity against triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87) cell lines. nih.gov

Furthermore, research on ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate has led to the synthesis of pyrazole, thiophene, and coumarin (B35378) derivatives. These compounds were evaluated for their antitumor activities against cell lines such as breast adenocarcinoma (MCF-7) and glioblastoma (SF-268). researchgate.net

Table 2: Anticancer Activity of Imidazole Derivatives

Compound/Derivative Class Cancer Cell Line Measurement Key Finding
1,2,4-Oxadiazole Derivative (30a ) nih.gov Prostate (PC3, DU-145), Lung (A549), Liver (HEPG2) IC50 More potent than etoposide; selective for cancer cells.
4-Acetylphenylamine Derivative (4, 9, 14, 22 ) nih.gov Breast (MDA-MB-231), Prostate (PPC-1), Glioblastoma (U-87) Cytotoxicity Identified as most promising agents in the series.

Carbonic anhydrases (CAs) are a family of metalloenzymes that are therapeutic targets for a range of diseases, including glaucoma, epilepsy, and cancer. nih.gov Derivatives containing the imidazole scaffold have been explored as inhibitors of these enzymes.

A study on 1H-1,2,3-triazole analogs, which can be related to the imidazole structure, evaluated their inhibitory activity against bovine (bCA-II) and human (hCA-II) carbonic anhydrase-II. nih.gov Several compounds showed significant inhibitory potential. For hCA-II, compounds 9i, 9c, 9o, and 9j demonstrated great potential with IC50 values in the range of 10.9–18.5 µM. nih.govresearchgate.net

Another investigation focused on novel sulfonamides incorporating indolin-2-one moieties, which were evaluated for their inhibitory activity against a panel of human carbonic anhydrase isoforms (hCA I, II, IV, and VII). unifi.it These compounds showed inhibitory values in the low nanomolar to micromolar range against the different isoforms. unifi.it Similarly, a series of benzenesulfonamides incorporating various heterocyclic moieties were found to be potent inhibitors of hCA II, IX, and XII, with inhibition constants (KIs) in the low nanomolar range. researchgate.net

Table 3: Carbonic Anhydrase Inhibition by Imidazole-Related Derivatives

Compound/Derivative Class Enzyme Target Measurement Value Range
1H-1,2,3-Triazole Analogs nih.govresearchgate.net Human Carbonic Anhydrase-II (hCA-II) IC50 10.9–18.5 µM
1H-1,2,3-Triazole Analogs nih.govresearchgate.net Bovine Carbonic Anhydrase-II (bCA-II) IC50 11.1–17.8 µM
Indolin-2-one Sulfonamides unifi.it hCA I, II, IV, VII Inhibition Constant (Ki) 4.0–2069.5 nM (hCA IV) / 13.2–694 nM (hCA VII)

The imidazole ring is the core structure of histamine (B1213489), making its derivatives prime candidates for interacting with histamine receptors. The histamine H3 receptor, in particular, has been a target for drug development.

Research has identified Imetit, S-[2-(4-imidazolyl)ethyl]isothiourea, as a highly potent and specific histamine H3 receptor agonist. nih.govpsu.edu In in vitro studies, Imetit inhibited the binding of a radiolabeled ligand to rat brain membranes with a high affinity, showing a Ki value of 0.1 ± 0.01 nM. It also inhibited the release of histamine from rat brain slices with an EC50 value of 1.0 ± 0.3 nM, acting as a full agonist that was approximately 60 times more potent than histamine itself. nih.gov

Conversely, other research efforts have focused on developing histamine H3 receptor antagonists. Novel antagonists have been discovered based on a 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold, where attaching a substituted aniline (B41778) amide to the piperidine (B6355638) resulted in the most potent compounds in the series. nih.gov

The fight against viral diseases like HIV has also benefited from research into imidazole derivatives. One key area of investigation has been the inhibition of the interaction between the HIV-1 Viral Protein U (Vpu) and the host protein BST-2 (tetherin), which is a host restriction factor that inhibits the release of new virus particles. nih.govnih.gov

A study on novel ethyl 2-(5-aryl-1H-imidazol-1-yl)-acetates identified several compounds that could inhibit this crucial protein-protein interaction. nih.gov In an ELISA assay, seven compounds showed greater than 50% inhibitory activity. nih.gov One of these, compound 17b , exhibited an EC50 of 6.3 ± 0.7 μM in a cell-based HIV-1 antiviral assay at non-toxic concentrations, making it a promising starting point for the design of new anti-HIV therapeutics. nih.gov

Mechanistic Investigations of Bioactivity

Understanding how these compounds exert their biological effects is crucial for their development as therapeutic agents. Mechanistic studies have shed light on their modes of action.

For the antimicrobial derivatives, the mechanism appears to involve disruption of the bacterial cell membrane. Studies on 2-(pyrazol-4-yl)-1,3,4-oxadiazoles containing an imidazole fragment suggest that these compounds negatively impact the cell membranes of pathogenic bacteria, causing the leakage of intracellular components and leading to cell death. nih.gov

In the context of anticancer activity, the mechanisms are often multifactorial. For the 1,2,4-oxadiazole derivatives, further investigation revealed that their potent cytotoxicity was associated with the inhibition of the Epidermal Growth Factor Receptor (EGFR) enzyme. nih.gov The most promising compound, 30a , was also found to induce cell cycle arrest at the G1/G0 and G2 phases and trigger apoptosis in HEPG2 liver cancer cells. nih.gov

Regarding enzyme inhibition, kinetic studies of the 1H-1,2,3-triazole analogs against carbonic anhydrase-II showed that they act as competitive inhibitors. nih.govresearchgate.net Molecular docking studies confirmed that these active compounds fit well into the active site of the CA-II enzyme. nih.govresearchgate.net

In the antiviral domain, the mechanism of action for the ethyl 2-(5-aryl-1H-imidazol-1-yl)-acetates is the direct inhibition of the binding between the HIV-1 Vpu protein and the host's BST-2 protein, thereby preventing the virus from overcoming the host's natural defense against viral release. nih.gov

Elucidation of Molecular Targets and Biochemical Pathways

Derivatives of the 4-aminoimidazole (B130580) core have been instrumental in identifying and validating a range of molecular targets implicated in various diseases, particularly cancer. The imidazole scaffold's ability to interact with biopolymers makes it a privileged structure in drug design. rsc.org

Oncogenic Kinase Inhibition: A primary focus of research has been the targeting of oncogenic kinases. Novel imidazole derivatives have been designed as potent inhibitors of key enzymes in cell signaling pathways that are often dysregulated in cancer.

BRAF Kinase: A series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives linked to a sulfonamide moiety were designed as inhibitors of the V600E mutant of BRAF (V600EBRAF), a critical kinase in the MAPK signaling pathway that is a driver in many melanomas. nih.gov

Epidermal Growth Factor Receptor (EGFR): Imidazole derivatives have shown significant inhibitory activity against both wild-type EGFR (EGFRWT) and its mutated forms, such as EGFRT790M. scholarsportal.info One study reported novel 1,2,4-oxadiazole derivatives containing an imidazole core that exhibited robust inhibitory effects against EGFR, leading to cell cycle arrest and apoptosis in cancer cell lines. nih.gov

Other Kinase Targets: Imidazole derivatives of the drug sorafenib (B1663141) are known to be potent inhibitors of v-raf murine sarcoma viral oncogene homolog B1 (BRAF). cnr.it

Other Anticancer Mechanisms: Beyond kinase inhibition, imidazole-based compounds have been shown to interfere with other crucial cellular processes.

Topoisomerase Inhibition: Novel 1H-benzo[d]imidazole (BBZ) derivatives were identified as potential anticancer agents that target human topoisomerase I, an enzyme essential for resolving DNA topological stress during replication and transcription. acs.org

Tubulin Polymerization: Certain 2-aryl-4-benzoyl-imidazoles have been developed to target the colchicine (B1669291) binding site on tubulin, thereby disrupting microtubule dynamics, which is a validated anticancer strategy. mdpi.com

MDM2-p53 Interaction: The Nutlin family of compounds, which feature an imidazole core, are known to disrupt the interaction between the MDM2 protein and the p53 tumor suppressor. This restores p53 function and induces apoptosis in cancer cells. cnr.it

Antimicrobial Targets: The imidazole ring is a core component of many antimicrobial agents. Research into novel derivatives continues to explore their mechanisms against pathogenic microbes. While specific targets are diverse, general mechanisms include the disruption of bacterial DNA replication, inhibition of cell wall synthesis, and interference with cell membrane integrity. mdpi.com

Structure-Activity Relationship (SAR) Studies on Designed Analogs

The systematic modification of imidazole derivatives and the subsequent evaluation of their biological activity have generated critical structure-activity relationship (SAR) data. These studies provide a rational basis for the design of analogues with improved potency and selectivity.

For inhibitors targeting the V600E mutant of BRAF kinase, the nature of the linker between the pyrimidine (B1678525) ring and a terminal sulfonamide was found to be crucial. nih.gov Generally, analogues with a propylamine (B44156) linker showed higher inhibitory activity compared to those with an ethylamine (B1201723) linker. nih.gov The substitution pattern on the terminal benzene (B151609) sulfonamide ring also significantly influenced potency. nih.gov

In a series of imidazole-coumarin conjugates designed as anti-hepatitis C virus (HCV) agents, SAR analysis revealed two key structural features for enhanced potency and selectivity: the imidazole nucleus should have a hydrogen atom at the N(1) position, and the coumarin moiety should bear a substituent such as Cl, F, Br, Me, or OMe. mdpi.com

For a class of imidazole-derived compounds acting as dual binders of human Insulin-Degrading Enzyme (IDE), SAR studies determined that the carboxylic acid, the imidazole ring, and a tertiary amine were all critical for activity. nih.gov The methyl ester portion of the initial hit compound, however, was found to be amenable to optimization and was successfully replaced with amides or a 1,2,4-oxadiazole to improve activity and pharmacokinetic properties. nih.gov

Compound SeriesTargetKey SAR FindingsReference
Benzimidazole-pyrimidine-sulfonamidesV600EBRAF KinasePropylamine linker is generally superior to an ethylamine linker. Substituents on the terminal sulfonamide ring significantly modulate activity. nih.gov
Imidazole-Coumarin ConjugatesHepatitis C Virus (HCV)An unsubstituted N(1) on the imidazole ring is preferred. Halogen or methyl/methoxy substituents on the coumarin ring enhance potency. mdpi.com
Imidazole-derived Acetic AcidsInsulin-Degrading Enzyme (IDE)Carboxylic acid, imidazole ring, and tertiary amine are essential for activity. The ester moiety can be replaced with amides or oxadiazoles (B1248032) to improve properties. nih.gov

Applications as Biochemical Probes and Research Tools

The unique chemical properties of the imidazole ring have been exploited to develop sophisticated biochemical probes for imaging and detecting biologically important species in living systems. These tools are invaluable for studying cellular physiology and pathology.

Fluorescent Probes: By conjugating imidazole scaffolds with fluorophores, researchers have created probes that change their optical properties in response to specific environmental cues or analytes.

pH Sensing: A series of red-emissive fluorescent probes based on an imidazole-fused benzothiadiazole structure were developed for imaging lysosomal pH. nih.gov These probes exhibit a linear response to pH changes in the acidic range typical of lysosomes (pH 4.4 to 5.6) and were successfully used to monitor pH variations in living cells induced by pharmacological agents. nih.gov

Ion Detection: A highly selective and sensitive fluorescent probe for mercury ions (Hg²⁺) was developed from a 2,4,5-triphenyl-1H-imidazole derivative. rsc.org The probe operates via a "turn-off" fluorescence mechanism and was capable of imaging mercury in both E. coli and human HeLa cells. rsc.org

Radiolabeled Probes for PET Imaging: The incorporation of positron-emitting radionuclides, most notably Fluorine-18 (¹⁸F), into imidazole derivatives has led to the development of powerful radiotracers for Positron Emission Tomography (PET). nih.govopenmedscience.com A major application is in the imaging of tumor hypoxia, a condition where cancer cells have a low oxygen supply, which is linked to treatment resistance.

Nitroimidazole derivatives are particularly suited for this purpose as they are selectively reduced and trapped in hypoxic cells. nih.gov

[¹⁸F]FMISO (Fluoromisonidazole): This is the most common PET tracer for hypoxia imaging. nih.gov

[¹⁸F]FETNIM (Fluoroerythronitroimidazole): This is a more hydrophilic ¹⁸F-labeled nitroimidazole agent developed to improve upon the pharmacokinetic properties of [¹⁸F]FMISO. rsna.org Studies showed that [¹⁸F]FETNIM provides higher tumor-to-blood ratios at later time points, allowing for clearer differentiation of hypoxic regions within tumors. rsna.org Gallium-68 has also been used to label nitroimidazole-containing chelates for hypoxia imaging. nih.gov

Role in Prebiotic Chemistry and the Origins of Life Research

The imidazole ring is a central structure in biochemistry, forming the core of purines (adenine and guanine) and the side chain of the catalytic amino acid histidine. Consequently, the plausible prebiotic synthesis of imidazoles from simple starting materials is a key area of origins of life research.

Studies have demonstrated that imidazole and its simple alkylated derivatives can be formed under plausible primitive Earth conditions. nih.gov One pathway involves the reaction of an aldehyde (like formaldehyde), glyoxal, and ammonia (B1221849). nih.gov Another key precursor in prebiotic chemistry is hydrogen cyanide (HCN). Its trimer, aminomalononitrile (B1212270), is considered a plausible precursor for aminoimidazole carbonitrile (AICN) and aminoimidazole carboxamide (AICA), which are themselves intermediates in the abiotic synthesis of purines. rsc.orgresearchgate.net

More specifically, research has shown that 2-aminoimidazole, a superior nucleotide activating group for nonenzymatic RNA copying, can be synthesized from glycolaldehyde (B1209225) and cyanamide (B42294) in the presence of phosphate (B84403) and ammonium (B1175870) ions. nih.govacs.org This pathway shares a common mechanistic origin with the synthesis of 2-aminooxazole, another key intermediate in prebiotic nucleotide synthesis. nih.govacs.org Furthermore, imidazoles have been shown to act as prebiotic catalysts, facilitating the formation of phosphodiester and pyrophosphate bonds, which are essential for the synthesis of oligonucleotides. nih.gov

Design and Synthesis of New Analogues for Enhanced Biological Potency

The development of novel synthetic methodologies is crucial for generating diverse libraries of imidazole analogues for biological screening. Modern synthetic approaches focus on efficiency, atom economy, and the ability to create complex molecular architectures.

One efficient strategy is the use of multi-component reactions (MCRs), often assisted by microwave irradiation to reduce reaction times and improve yields. researchgate.net A one-pot, four-component green synthesis was used to produce novel imidazole derivatives that were subsequently identified as potent EGFR inhibitors. scholarsportal.info This approach aligns with the principles of sustainable chemistry by avoiding toxic solvents and simplifying workup procedures. scholarsportal.info

The classical Debus–Radziszewski reaction, which involves reacting a dicarbonyl compound, an aldehyde, and ammonia (or a primary amine), remains a widely used method for preparing substituted imidazoles. nih.gov

More complex, multi-step synthetic routes are often required to build specific, targeted derivatives. For example, the synthesis of V600EBRAF inhibitors involved a sequence starting with the formation of a benzimidazole (B57391) ring from o-phenylenediamine (B120857), followed by arylation with a chloropyrimidine, oxidation of a methylthio group to a reactive methylsulfonyl group, and finally, substitution with various amino-sulfonamide side chains. nih.gov Similarly, the synthesis of topoisomerase I-targeting benzimidazoles involved the condensation of o-phenylenediamine with aldehydes in the presence of an oxidizing agent. acs.org

Compound ClassSynthetic StrategyBiological GoalReference
Substituted ImidazolesOne-pot, four-component microwave-assisted reactionEGFR Inhibition scholarsportal.info
Benzimidazole-pyrimidine derivativesMulti-step synthesis involving arylation, oxidation, and nucleophilic substitutionV600EBRAF Inhibition nih.gov
2,4,5-Trisubstituted ImidazolesDebus–Radziszewski reactionAntimicrobial Activity nih.gov
1H-Benzo[d]imidazoles (BBZs)Condensation of o-phenylenediamine with aldehydesTopoisomerase I Inhibition acs.org

Advanced Materials Science and Supramolecular Chemistry Research Involving Imidazole Acetate Scaffolds

Incorporation of Ethyl 2-(4-amino-1H-imidazol-1-YL)acetate into Polymeric Systems

There is currently no specific research data or published literature that details the incorporation of this compound into polymeric systems. The functional groups present in the molecule, namely the amino group and the ester, suggest that it could theoretically be used as a monomer or a modifying agent in polymer synthesis. The primary amino group could potentially participate in polymerization reactions to form polyamides, polyimides, or be grafted onto existing polymer backbones. The imidazole (B134444) ring itself could impart specific properties to the resulting polymer, such as thermal stability, pH-responsiveness, or metal-coordinating capabilities. However, without experimental studies, any discussion of its role in polymeric systems remains speculative.

Utilization in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The utilization of this compound as a linker in the synthesis of metal-organic frameworks (MOFs) or coordination polymers has not been reported in the scientific literature. Imidazole derivatives are widely used as ligands in the construction of MOFs due to the coordinating ability of the nitrogen atoms in the imidazole ring. The presence of the additional amino and acetate (B1210297) functionalities on this compound could offer multiple coordination sites, potentially leading to the formation of novel network topologies. In theory, the imidazole nitrogen, the amino group, and the carbonyl oxygen of the ester could all interact with metal centers. However, no published research has explored the use of this specific molecule in the design or synthesis of MOFs or coordination polymers.

Self-Assembly and Supramolecular Architectures Based on Imidazole Derivatives

While the self-assembly of various imidazole derivatives into complex supramolecular architectures is a well-established field of study, there is no specific research on the self-assembly behavior of this compound. The potential for this molecule to engage in hydrogen bonding via its amino group and imidazole N-H, as well as potential π-π stacking interactions of the imidazole ring, suggests it could form ordered assemblies in the solid state or in solution. The interplay of these non-covalent interactions could lead to the formation of tapes, sheets, or other higher-order structures. However, without experimental evidence, the specific supramolecular architectures that might be formed by this compound remain unknown.

Sensing Applications (e.g., Chemo/Biosensors)

There are no documented sensing applications for this compound. The imidazole moiety and the amino group are known to be effective recognition sites for various analytes, including metal ions and anions. These groups could potentially be exploited in the design of chemosensors, where binding of an analyte would lead to a measurable optical or electrochemical signal. For instance, the fluorescence properties of the imidazole ring could be modulated upon coordination to a metal ion. However, no studies have been published that investigate or report the use of this compound in the development of chemo- or biosensors.

Catalytic Applications Beyond Traditional Organic Synthesis

The catalytic activity of this compound has not been explored in the scientific literature. The basic nitrogen atoms of the imidazole ring and the primary amino group could potentially function as organocatalysts in various chemical transformations. For example, they could act as Brønsted or Lewis bases. Furthermore, the imidazole ring is a key component of N-heterocyclic carbenes (NHCs), which are powerful catalysts for a wide range of organic reactions. While the precursor to an NHC could theoretically be derived from this compound, no research has been conducted to investigate its potential in catalysis.

Future Directions and Emerging Research Avenues for Ethyl 2 4 Amino 1h Imidazol 1 Yl Acetate Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of imidazole (B134444) derivatives has been a cornerstone of organic chemistry, with numerous methods developed over the years. asianpubs.org However, the future of synthesizing Ethyl 2-(4-amino-1H-imidazol-1-YL)acetate and its analogs lies in the development of novel, efficient, and sustainable methodologies that align with the principles of green chemistry.

Furthermore, the exploration of novel catalytic systems is expected to play a pivotal role. This includes the use of heterogeneous catalysts, which can be easily recovered and reused, and nanocatalysts that can offer enhanced reactivity and selectivity. scilit.com Microwave-assisted organic synthesis is another promising avenue that can significantly accelerate reaction rates and improve yields for the synthesis of imidazole derivatives. researchgate.net A comparative overview of traditional versus emerging synthetic approaches is presented in Table 1.

Synthetic ApproachKey FeaturesPotential Advantages for this compound Synthesis
Traditional Synthesis Multi-step processes, often requiring harsh reaction conditions and stoichiometric reagents.Well-established and understood reaction pathways.
Multicomponent Reactions Three or more reactants combine in a single step to form the final product.Increased efficiency, reduced waste, and higher atom economy. rsc.org
Green Catalysis Utilization of reusable catalysts (e.g., magnetic nanoparticles) and eco-friendly solvents.Enhanced sustainability and cost-effectiveness of the synthesis. scilit.com
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate chemical reactions.Shorter reaction times and potentially higher yields. researchgate.net

Exploration of Untapped Biological Activities and Novel Molecular Targets

The imidazole nucleus is a well-known "privileged structure" in medicinal chemistry, present in numerous approved drugs and biologically active compounds. nih.govmdpi.com Derivatives of imidazole exhibit a wide array of pharmacological properties, including anticancer, antifungal, antiviral, and anti-inflammatory activities. researchgate.netlongdom.orgresearchgate.net For this compound, the 4-amino substituent is of particular interest, as 2-aminoimidazoles are a class of marine alkaloids with significant biological potential. researchgate.netacs.org

Future research should focus on a systematic evaluation of the biological activities of this compound and its derivatives. High-throughput screening against a diverse panel of biological targets could uncover novel therapeutic applications. Given the prevalence of the imidazole scaffold in kinase inhibitors, investigating its potential to inhibit specific protein kinases involved in cancer and inflammatory diseases would be a logical starting point. mdpi.com

Moreover, the unique substitution pattern of this compound may allow it to interact with novel molecular targets that have been previously unexplored. The amino group and the ester functionality provide opportunities for hydrogen bonding and other interactions within a biological active site. The exploration of its potential as an antimicrobial agent, particularly in the face of rising antibiotic resistance, is also a critical area for future investigation. Imidazole-based compounds have shown promise as antibacterial and antifungal agents. ontosight.aimdpi.com

Potential Biological ActivityRationale based on Imidazole DerivativesPotential Molecular Targets
Anticancer Imidazole is a core scaffold in many kinase inhibitors. mdpi.comProtein kinases (e.g., EGFR, BRAF), Topoisomerases.
Antimicrobial Imidazole derivatives have demonstrated broad-spectrum antibacterial and antifungal properties. ontosight.aiEnzymes involved in microbial cell wall synthesis or DNA replication.
Anti-inflammatory Some imidazole-containing compounds inhibit key inflammatory mediators.Cyclooxygenase (COX) enzymes, p38 MAP kinase.
Antiviral Certain imidazole derivatives have shown activity against various viruses, including HIV. researchgate.netViral enzymes such as reverse transcriptase or protease.
AGE Inhibition/Breaking 2-Aminoimidazoles have been identified as inhibitors and breakers of Advanced Glycation End-products (AGEs). nih.govAGE-crosslinked proteins.

Integration into Advanced Functional Materials and Nanotechnology

Beyond its biological potential, the structural attributes of this compound make it an interesting candidate for applications in materials science and nanotechnology. Imidazole-containing molecules have been utilized as building blocks for functional polymers, ionic liquids, and metal-organic frameworks (MOFs). lifechemicals.com

The nitrogen atoms in the imidazole ring can act as ligands for metal ions, opening up possibilities for the creation of novel coordination polymers and catalysts. nih.gov Carboxyl-functionalized imidazoles have been used for the surface engineering of metal nanoparticles, suggesting that the ethyl acetate (B1210297) group of the target compound could be hydrolyzed to the corresponding carboxylic acid for similar applications. lifechemicals.com These functionalized nanoparticles could have applications in catalysis, sensing, and drug delivery.

Future research could explore the polymerization of vinyl-functionalized derivatives of this compound to create novel polymers with unique electronic or thermal properties. Furthermore, its ability to self-assemble or to be incorporated into larger supramolecular structures could be investigated for the development of smart materials that respond to external stimuli.

Application of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. longdom.org These computational tools can be powerfully applied to accelerate the research and development of this compound and its derivatives.

AI algorithms can be trained on large datasets of known imidazole derivatives and their biological activities to develop predictive models. uminho.ptresearchgate.net These models can then be used to screen virtual libraries of novel compounds based on the this compound scaffold, identifying candidates with a high probability of desired activity before they are synthesized. nih.gov This in silico screening can significantly reduce the time and cost associated with drug discovery. longdom.org

Furthermore, generative AI models can be employed for the de novo design of novel imidazole derivatives with optimized properties. acs.org By providing the model with a set of desired parameters, such as high binding affinity to a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, the AI can generate novel molecular structures for synthesis and testing. nih.govresearchgate.net

AI/ML ApplicationDescriptionPotential Impact on Research
QSAR Modeling Quantitative Structure-Activity Relationship models predict the biological activity of compounds based on their chemical structure. longdom.orgRapidly predict the potential efficacy of new derivatives.
Virtual Screening Computationally screen large libraries of virtual compounds against a biological target. acs.orgPrioritize the synthesis of the most promising candidates.
De Novo Drug Design Generate novel molecular structures with desired properties using generative models. acs.orgDesign novel inhibitors for specific targets with improved potency and safety profiles.
ADMET Prediction Predict the pharmacokinetic and toxicity properties of compounds.Identify and eliminate compounds with poor drug-like properties early in the discovery process.

Synergistic Multidisciplinary Research Collaborations

The full potential of this compound can only be realized through synergistic, multidisciplinary research collaborations. The complexity of modern drug discovery and materials science necessitates the integration of expertise from various fields. mdpi.com

Collaborations between synthetic organic chemists, medicinal chemists, pharmacologists, and computational scientists will be essential to efficiently design, synthesize, and evaluate novel derivatives with therapeutic potential. rsc.org Insights from structural biologists can provide detailed information about the binding of these compounds to their molecular targets, guiding further optimization.

Similarly, collaborations with materials scientists and engineers will be crucial for exploring the applications of this compound in advanced materials and nanotechnology. The development of novel functional materials often requires a deep understanding of both the chemical properties of the building blocks and the physical principles governing material performance. Such interdisciplinary approaches have been highlighted as crucial for advancing the field of heterocyclic chemistry. rsc.orgmdpi.com

Q & A

Basic: What are the standard synthetic routes for Ethyl 2-(4-amino-1H-imidazol-1-yl)acetate, and how can reaction efficiency be optimized?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution between 2-chloroacetate derivatives and 4-aminoimidazole. A common protocol involves reacting 4-aminoimidazole with ethyl 2-chloroacetate in the presence of a base like K₂CO₃ in ethanol at room temperature for 24 hours . Optimization includes:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.
  • Catalyst use: Phase-transfer catalysts or mild bases (e.g., NaHCO₃) can improve yield.
  • Temperature control: Elevated temperatures (40–60°C) may accelerate reaction rates but require monitoring for side reactions.
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the ester group (δ ~4.2 ppm for CH₂COOEt) and imidazole ring protons (δ ~7.0–7.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 214.1 for C₈H₁₁N₃O₂).
  • X-ray Crystallography: For definitive structural confirmation, single-crystal X-ray diffraction using SHELXL refinement is employed, with bond angles and distances compared to literature values .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

Methodological Answer:
X-ray crystallography provides precise bond lengths (e.g., C-N in the imidazole ring: ~1.32 Å) and torsion angles, critical for understanding electronic delocalization in the heterocycle. Refinement via SHELXL (using F² data) allows modeling of thermal motion and hydrogen bonding patterns, which influence reactivity . For example, intermolecular N-H···O interactions in the crystal lattice can inform solubility and stability under storage conditions.

Advanced: How can researchers address contradictions in reported synthetic yields or spectral data?

Methodological Answer:
Discrepancies often arise from:

  • Reagent purity: Use HPLC-grade solvents and recrystallized starting materials.
  • Deuterated solvent effects: Ensure NMR spectra are acquired in consistent solvents (e.g., DMSO-d₆ vs. CDCl₃) to avoid chemical shift variability .
  • Reaction monitoring: Employ TLC or in situ IR to track intermediate formation. Reproducibility can be enhanced by adhering to published protocols (e.g., stirring duration, inert atmosphere) .

Advanced: What strategies enable functionalization of the 4-amino group for derivative synthesis?

Methodological Answer:
The 4-amino group is highly reactive and can be:

  • Acylated: React with acyl chlorides (e.g., acetyl chloride) in dichloromethane with Et₃N as a base.
  • Diazotized: Form diazonium salts for coupling with aromatic rings (e.g., Sandmeyer reactions) .
  • Reduced: Catalytic hydrogenation (H₂/Pd-C) converts nitro intermediates (if present) to amines, enabling further derivatization .

Advanced: How can computational methods predict the compound’s biological activity?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). The imidazole ring’s lone pairs may coordinate metal ions in enzyme active sites.
  • QSAR Modeling: Correlate substituent effects (e.g., electron-donating/withdrawing groups) with bioactivity data from analogs .
  • ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., logP for membrane permeability).

Advanced: What mechanistic insights guide optimization of its catalytic or enzymatic applications?

Methodological Answer:

  • Kinetic Studies: Monitor reaction rates under varying pH and temperature to identify rate-limiting steps (e.g., imidazole ring protonation).
  • Isotopic Labeling: Use ¹⁵N-labeled imidazole to track nitrogen participation in catalytic cycles .
  • Spectroscopic Probes: UV-Vis or EPR spectroscopy can detect radical intermediates in oxidation reactions.

Advanced: How do steric and electronic factors influence its reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects: Bulky substituents on the imidazole ring hinder Suzuki-Miyaura coupling; use Pd(PPh₃)₄ with aryl boronic acids at 80°C for optimal results.
  • Electronic Effects: Electron-deficient aryl halides enhance oxidative addition in Buchwald-Hartwig aminations .
  • Solvent Optimization: Dioxane or toluene improves Pd catalyst stability compared to polar solvents.

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